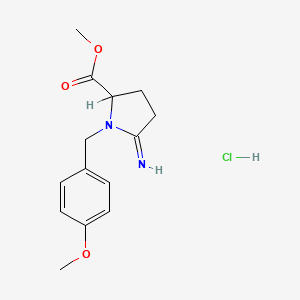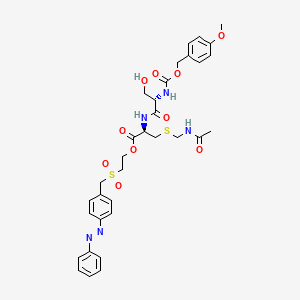
Benzenediazonium, 4-(5-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sulfonic acid group, a naphtho-triazole ring, and a benzenediazonium group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt typically involves multiple steps:
Formation of the Naphtho-triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphtho-triazole ring.
Diazotization: The benzenediazonium group is introduced via diazotization of aniline derivatives using nitrous acid under cold conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can participate in substitution reactions, forming azo compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation are common methods.
Substitution: Coupling reactions with phenols or amines under alkaline conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Azo compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for azo dyes.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments.
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: The diazonium group can interact with nucleophiles, leading to the formation of stable azo compounds.
Pathways Involved: The sulfonic acid group enhances the solubility and reactivity of the compound, facilitating its use in aqueous reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2H-naphtho(1,2-d)triazole-5-sulphonic acid
- 2,2’-Stilbenedisulfonic acid, 4-[[1-[(4-chloro-6-ethoxy-o-tolyl)carbamoyl]acetonyl]azo]-4’-(5-sulfo-2H-naphtho(1,2-d)triazol-2-yl)
Uniqueness
4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt stands out due to its unique combination of functional groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in applications requiring specific chemical transformations and stability.
Eigenschaften
CAS-Nummer |
72102-79-5 |
|---|---|
Molekularformel |
C16H10N5O3S+ |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
4-(5-sulfobenzo[e]benzotriazol-2-yl)benzenediazonium |
InChI |
InChI=1S/C16H9N5O3S/c17-18-10-5-7-11(8-6-10)21-19-14-9-15(25(22,23)24)12-3-1-2-4-13(12)16(14)20-21/h1-9H/p+1 |
InChI-Schlüssel |
UGDJFOWIOGZLGX-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC=C(C=C4)[N+]#N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




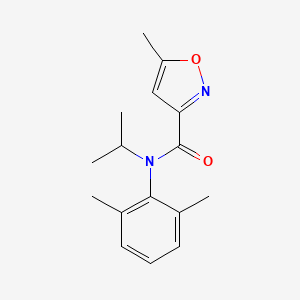


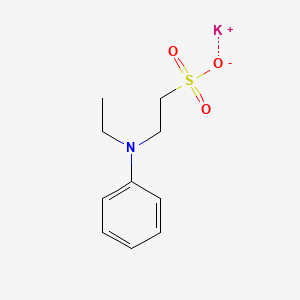
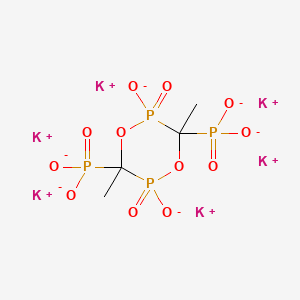
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)


